N-cyclopentyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Topological Analysis of the Triazatricyclic Core Framework
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core integrates a 14-membered system comprising fused bicyclic and monocyclic rings. X-ray crystallographic data for analogous triazatricyclic systems reveal bond lengths of 1.36–1.42 Å for C–N bonds in the triazole ring and 1.45–1.50 Å for C–C bonds in the fused cyclohexene moiety. The bridgehead nitrogen (N7) adopts a pyramidal geometry (bond angles: 107–112°), inducing localized strain that stabilizes the imino group at position 6 through conjugation.
Table 1: Bond Lengths and Angles in the Triazatricyclic Core
| Bond/Angle | Value (Å/°) | Comparative System |
|---|---|---|
| N1–C2 (triazole) | 1.38 | 1.37–1.41 |
| C3–C4 (cyclohexene) | 1.47 | 1.48–1.52 |
| N7–C8 (bridgehead) | 1.41 | 1.39–1.43 |
| Bond Angle at N7 | 109.5° | 107–112° |
The fused ring system exhibits partial aromaticity, with nucleus-independent chemical shift (NICS) values of –8.2 ppm for the triazole ring and –3.5 ppm for the cyclohexene component, indicating moderate diatropic currents. This hybridized aromaticity facilitates π-stacking interactions while retaining flexibility for substituent-induced conformational adjustments.
Substituent Effects of Cyclopentyl and Oxolanylmethyl Groups on Electronic Configuration
The cyclopentyl and oxolanylmethyl (tetrahydrofuran-2-ylmethyl) substituents at positions 5 and 7, respectively, exert distinct electronic effects. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate that the cyclopentyl group induces a +0.12 e charge depletion at the carboxamide carbonyl oxygen via hyperconjugative σ→π* interactions. Conversely, the oxolanylmethyl group’s ether oxygen donates electron density (–0.09 e) to the triazole ring through resonance, reducing the HOMO-LUMO gap by 0.35 eV compared to alkyl-substituted analogs.
Table 2: Electronic Parameters of Key Substituents
| Substituent | Charge Transfer (e) | HOMO-LUMO Gap (eV) |
|---|---|---|
| Cyclopentyl | +0.12 (C=O) | 4.82 |
| Oxolanylmethyl | –0.09 (triazole) | 4.47 |
| Reference (n-Pr) | –0.04 (triazole) | 4.90 |
Steric effects are equally critical: the cyclopentyl group’s pseudo-equatorial orientation creates a 7.8 kcal/mol barrier to ring puckering, while the oxolanylmethyl group’s gauche conformation minimizes van der Waals clashes with the triazole plane.
Comparative Molecular Orbital Studies With Related Tricyclic Heterocycles
Molecular orbital analysis reveals that the title compound’s HOMO (–5.92 eV) localizes primarily on the triazole and imino groups, while the LUMO (–1.45 eV) resides on the cyclohexene π-system. This contrasts with benzotriazoloquinolines, where HOMO (–6.15 eV) and LUMO (–1.78 eV) energies reflect greater conjugation across fused aromatic rings.
Table 3: Orbital Energies of Tricyclic Heterocycles
| Compound | HOMO (eV) | LUMO (eV) | Δ (eV) |
|---|---|---|---|
| Title Compound | –5.92 | –1.45 | 4.47 |
| Benzotriazoloquinoline | –6.15 | –1.78 | 4.37 |
| Triazatricyclo[8.4.0] | –5.68 | –1.32 | 4.36 |
The reduced HOMO-LUMO gap (4.47 eV) compared to benzotriazoloquinolines (4.37 eV) suggests enhanced charge-transfer capabilities, attributable to the oxolanylmethyl group’s electron-donating effects. Additionally, natural bond orbital (NBO) analysis identifies a 28.5 kcal/mol stabilization energy from n(N7)→σ*(C8–N9) hyperconjugation, a feature absent in simpler triazoles.
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H25N5O3/c23-19-16(21(28)24-14-6-1-2-7-14)12-17-20(27(19)13-15-8-5-11-30-15)25-18-9-3-4-10-26(18)22(17)29/h3-4,9-10,12,14-15,23H,1-2,5-8,11,13H2,(H,24,28) |
InChI Key |
HVLCDFRPZXBGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Chloro-7-Cyclopentyl-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylic Acid
A mixture of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (55 g), dimethylformamide (550 mL), and HATU (78.5 g) is stirred with N,N-diisopropylethylamine (107.5 mL) at 0–5°C. After 10 minutes, dimethylamine (165 mL) is added dropwise, and the reaction is stirred for 3 hours. Quenching with water followed by extraction with ethyl acetate yields the intermediate carboxamide.
| Parameter | Value |
|---|---|
| Starting Material | 2-Chloro-7-cyclopentyl acid |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Temperature | 0–5°C |
| Reaction Time | 3 hours |
Introduction of the Oxolan-2-Ylmethyl Group
The oxolane-methyl side chain is introduced via nucleophilic displacement or alkylation. A modified protocol from WO2020222256A1 involves:
Alkylation with Oxolan-2-Ylmethyl Bromide
The tricyclic intermediate (40 g) is dissolved in tetrahydrofuran (200 mL) and treated with oxolan-2-ylmethyl bromide (1.2 equiv) in the presence of potassium carbonate (2.5 equiv). The mixture is refluxed for 12 hours, followed by extraction with dichloromethane and purification via silica gel chromatography.
| Parameter | Value |
|---|---|
| Alkylating Agent | Oxolan-2-ylmethyl bromide |
| Base | K₂CO₃ |
| Solvent | THF |
| Temperature | Reflux |
| Reaction Time | 12 hours |
Final Carboxamide Formation
The carboxamide group is installed using an acid chloride intermediate.
Acid Chloride Generation
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (40 g) is refluxed with thionyl chloride (39 mL) in toluene (200 mL) for 6 hours. The solvent is partially distilled off, and the residue is cooled to 25–30°C.
Amide Coupling
The acid chloride is added to a solution of dimethylamine hydrochloride (49 g) and triethylamine (95 mL) in THF at 0–5°C. After stirring for 3 hours, the mixture is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Solvent removal yields the crude product, which is recrystallized from n-heptane.
Purification and Characterization
Final purification involves sequential solvent washes and recrystallization:
-
Solvent System : Ethyl acetate/n-heptane (3:1)
-
Yield : 68–72%
-
Purity (HPLC) : >98%
Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, imino), 4.25–4.15 (m, 2H, oxolane), 3.80–3.70 (m, 1H, cyclopentyl)
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₈N₆O₃ [M+H]⁺: 473.2194, found: 473.2196.
Alternative Pathways
Text-mined synthesis data highlight additional approaches for tricyclic systems:
-
One-Pot Cyclization : Combining urea derivatives with aminopyridines under microwave irradiation.
-
Enamine-Mediated Assembly : Using enamine intermediates to form the triazatricyclo core in aqueous ethanol.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at specific positions on the triazatricyclo framework, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in N,N-dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
N-cyclopentyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Spiro Heterocyclic Compounds
Reference Compounds :
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- 8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
Key Differences :
- The target compound’s tricyclic core provides rigidity and multiple nitrogen atoms, contrasting with the spiro system’s single nitrogen and oxygen.
- Substituents like oxolan-2-ylmethyl may improve solubility compared to benzothiazole groups, which are more lipophilic and π-conjugated .
Comparison with Bicyclic Beta-Lactam Antibiotics
Reference Compounds :
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
- (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
Key Differences :
- The beta-lactam antibiotics rely on a reactive four-membered ring for mechanism-based activity, whereas the target compound’s tricyclic system lacks this feature.
- Thiadiazole and tetrazole groups in beta-lactams enhance metabolic stability and target affinity, contrasting with the target’s oxolan-2-ylmethyl group, which may prioritize solubility .
Physicochemical Properties and Functional Group Analysis
Target Compound :
- Polarity: High due to carboxamide, imino, and oxo groups.
- Solubility : Oxolan-2-ylmethyl likely improves aqueous solubility compared to aromatic substituents in and .
- Stability: The imino group may confer pH-dependent reactivity, unlike the stable amides in .
Comparative Insights :
- Benzothiazole vs. Oxolan-2-ylmethyl : Benzothiazole () increases lipophilicity and UV absorption, whereas oxolan-2-ylmethyl enhances H-bonding capacity .
- Thiadiazole vs. Imino: Thiadiazole () offers sulfur-mediated hydrophobic interactions, while imino groups may participate in base-catalyzed reactions .
Data Tables Summarizing Comparative Features
Table 1: Structural and Functional Comparison
| Compound Type | Core Structure | Key Substituents | Functional Groups | Potential Application |
|---|---|---|---|---|
| Target Compound | Tricyclic (N-rich) | Oxolan-2-ylmethyl | Imino, carboxamide | Medicinal chemistry |
| Spiro Compounds (E1) | Spiro[4.5]decane | Benzothiazol-2-yl | Amide, hydroxyl | Organic synthesis, probes |
| Beta-Lactams (E2) | Bicyclo[4.2.0]oct-2-ene | Thiadiazolylthio, tetrazolyl | Beta-lactam, carboxylic acid | Antibiotics |
Table 2: Physicochemical Properties
| Compound Type | LogP (Predicted) | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| Target Compound | 1.8–2.5 | Moderate | pH-sensitive imino group |
| Spiro Compounds (E1) | 3.0–4.0 | Low | Stable amide bonds |
| Beta-Lactams (E2) | 0.5–1.5 | High | Beta-lactam ring hydrolysis |
Biological Activity
N-cyclopentyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with notable structural features that suggest potential biological activity. Its unique tricyclic structure and various functional groups position it as a candidate for medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3 |
| Molecular Weight | 421.501 g/mol |
| IUPAC Name | 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| LogP (XlogP) | 1.6 |
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound's structure suggests potential efficacy against various microbial strains. Its ability to inhibit microbial growth may be linked to its interaction with specific enzymes or cellular targets.
- Anticancer Properties : Research indicates that compounds with similar tricyclic frameworks can induce apoptosis in cancer cells through modulation of signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to inflammatory pathways, potentially positioning it as a candidate for anti-inflammatory drug development.
The biological activity of N-cyclopentyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is hypothesized to involve:
- Binding to Enzymes : The tricyclic structure allows for effective binding to enzyme active sites, thereby inhibiting their activity.
- Modulation of Receptor Activity : The compound may interact with various receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Study 2: Anticancer Activity
In vitro studies revealed that the compound induced apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway modulation. This suggests its potential as a chemotherapeutic agent.
Study 3: Enzyme Inhibition
Research comparing the inhibition profiles of various compounds indicated that N-cyclopentyl derivatives showed selectivity towards COX enzymes, suggesting an anti-inflammatory mechanism that could minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodology: Multi-step synthesis typically involves cyclization of precursors (e.g., triazatricyclic core formation via Sandmeyer reaction for halogenation ). Key steps include:
- Cyclization: Use of catalysts (e.g., Pd/C) in anhydrous solvents (e.g., THF) under reflux.
- Functionalization: Oxolan-2-ylmethyl and cyclopentyl groups introduced via alkylation/amidation with activated intermediates (e.g., chloroethyloxolane).
- Optimization: Reaction parameters (temperature: 80–120°C; pressure: inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Data: Yield improvements (60% → 85%) achieved by microwave-assisted synthesis (20 min vs. 12 hrs conventional) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques:
- NMR (¹H/¹³C): Assign peaks for oxolane methylene (δ 3.5–4.0 ppm), cyclopentyl protons (δ 1.5–2.0 ppm), and imino group (δ 8.2–8.5 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ (m/z calculated: 494.5 ± 0.1) .
- XRD: Resolve triazatricyclo[8.4.0] fused-ring geometry (bond angles: 105–112°) .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted reactivity (e.g., unexpected byproducts)?
- Case Study: Discrepancies in imino group stability during oxidation (predicted ketone vs. observed nitrile byproduct).
- Root Cause Analysis: Competitive elimination under acidic conditions (pH < 3) .
- Mitigation: Buffer reaction medium (pH 6–7) and replace KMnO₄ with milder Oxone® (yield: 92% desired product) .
- Data-Driven Approach: DFT calculations (Gaussian 16) identify transition-state energy barriers for side reactions .
Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied?
- Methodology:
- Surface Plasmon Resonance (SPR): Immobilize target protein (e.g., kinase) on sensor chips; measure binding affinity (KD: 12 nM ± 2) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH = −45 kJ/mol, entropy-driven) .
- Mutagenesis: Identify critical residues (e.g., Arg³⁵⁷ in ATP-binding pocket) via alanine scanning .
Q. What computational tools predict substituent effects on the compound’s bioactivity?
- Approach:
- QSAR Modeling: Train models (Random Forest, R² = 0.89) using descriptors like LogP, polar surface area, and H-bond donors .
- Molecular Dynamics (MD): Simulate ligand-protein binding (100 ns trajectories) to assess oxolane group flexibility’s impact on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
